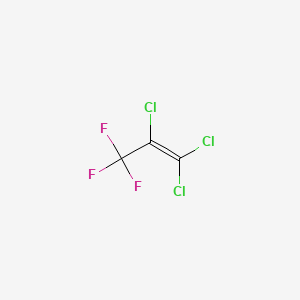

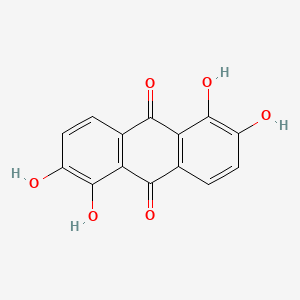

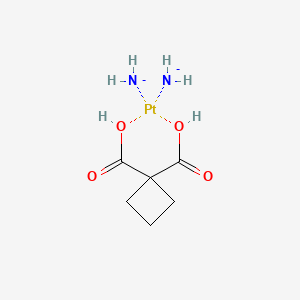

![molecular formula C10H19N B1197302 1,3,3-Triméthyl-6-azabicyclo[3.2.1]octane CAS No. 53460-46-1](/img/structure/B1197302.png)

1,3,3-Triméthyl-6-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane often involves ring expansion methods, utilizing thermal, photo-chemical, and microwave irradiation techniques. These methods enable the creation of various derivatives by systematically designing schemes to achieve the desired molecular structure (Kaur et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be analyzed through spectroscopic methods and theoretical calculations. Research on similar compounds highlights the importance of understanding the geometric and electronic properties of the molecular framework, which significantly impacts their reactivity and potential applications (Pu et al., 2009).

Chemical Reactions and Properties

Compounds like 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane exhibit a range of chemical reactivities, including photoisomerization, which is a critical property for developing molecular devices and functional materials. The trans→cis and vice versa isomerization under light irradiation showcases the potential of utilizing such compounds in various applications (Bandara & Burdette, 2012).

Physical Properties Analysis

The physical properties, such as solubility and membrane formation ability, are crucial for practical applications. For instance, the solubility of small hydrocarbons in related ionic liquids suggests that compounds with similar structures to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane could be advantageous in separations and extractions processes (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reactions such as cycloadditions, polymerizations, and isomerization, are significant for synthesizing new materials and molecules. The strained nature of the compound's framework leads to unique reactivities, making it a subject of interest for developing novel synthetic methodologies (Pellissier, 2014).

Applications De Recherche Scientifique

Médecine : Recherche sur les agents hypotenseurs

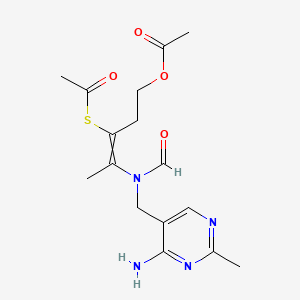

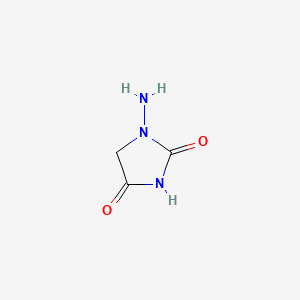

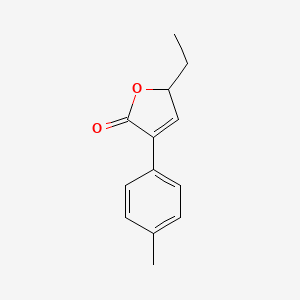

1,3,3-Triméthyl-6-azabicyclo[3.2.1]octane : a été exploré pour son potentiel dans la création de dérivés ayant des effets hypotenseurs {svg_1}. Ces dérivés ont montré une activité modérée dans la réduction de la pression artérielle chez les rats, indiquant une application possible dans le développement de nouveaux médicaments antihypertenseurs.

Synthèse chimique : Bloc de construction pour la synthèse d'alcaloïdes

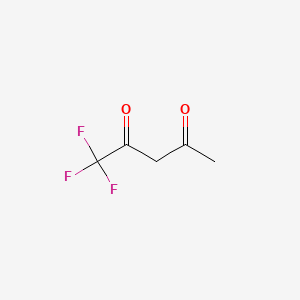

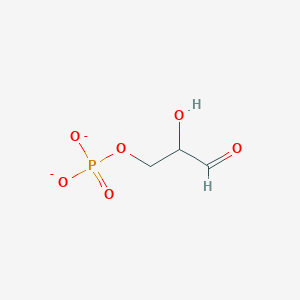

Ce composé sert de bloc de construction polyvalent dans la synthèse d'alcaloïdes complexes {svg_2}. Sa structure est essentielle à la construction du noyau azabicyclo[3.2.1]octane, une caractéristique clé de nombreux produits naturels ayant une importance pharmacologique.

Pharmacologie : Études anesthésiques et antiarythmiques

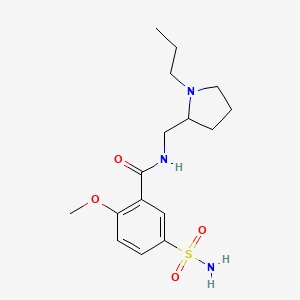

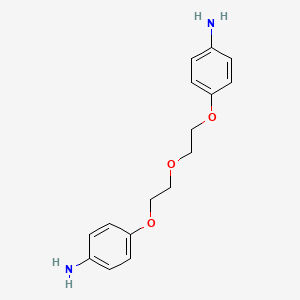

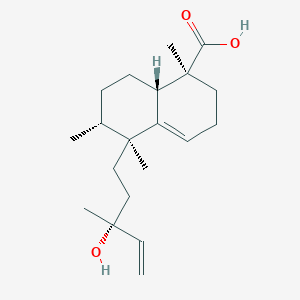

Les dérivés de ce composé ont été étudiés pour leurs propriétés anesthésiques et antiarythmiques chez des modèles animaux {svg_3}. Ces recherches pourraient conduire au développement de nouveaux agents anesthésiques ou de traitements contre les arythmies cardiaques.

Safety and Hazards

Propriétés

IUPAC Name |

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAKHUZTNLUGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC(C1)(CN2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886056 | |

| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53460-46-1 | |

| Record name | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53460-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053460461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?

A1: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane and its derivatives have been explored for several applications:

- Hypotensive agents: Several studies investigated derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.

- Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].

- Spin trapping: The N-oxide derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].

Q2: How does the structure of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane relate to its observed activity?

A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:

- Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.

- Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].

Q3: Are there any known toxicological concerns with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane or its derivatives?

A3: While some studies investigated the pharmacological effects of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.

Q4: How is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane used in the synthesis of zeolites, and what makes it suitable for this application?

A: Researchers synthesized various organic cations derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane successfully directed the synthesis of the large-pore zeolite ITQ-7 [].

Q5: What analytical methods were employed to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives?

A5: Several analytical techniques were used to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives:

- NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].

- Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].

- X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane as a structure-directing agent [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

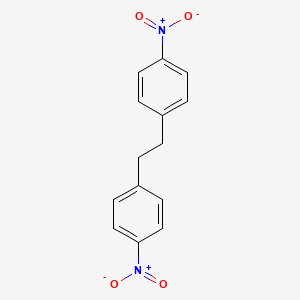

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)